6-Methoxyhexan-1-ol

Description

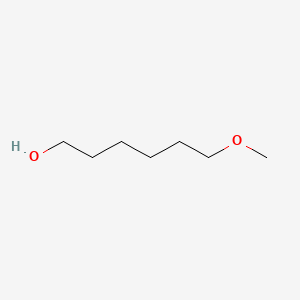

6-Methoxyhexan-1-ol (C₇H₁₆O₂) is an ether-alcohol characterized by a six-carbon alkyl chain with a terminal hydroxyl (-OH) group and a methoxy (-OCH₃) substituent at the sixth carbon. This structural duality—a polar hydroxyl group and an ether moiety—imparts unique physicochemical properties, including enhanced hydrogen bonding capacity and intermediate hydrophilicity compared to linear alcohols like hexan-1-ol or octan-1-ol . It is primarily studied for its role in understanding structure-property relationships in ether-alcohols, particularly in solvent systems and industrial applications where viscosity, diffusion, and intermolecular interactions are critical .

Properties

IUPAC Name |

6-methoxyhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROLBRYGLOVQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505747 | |

| Record name | 6-Methoxyhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-65-5 | |

| Record name | 6-Methoxyhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxyhexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 6-bromohexan-1-ol with sodium methoxide in methanol, resulting in the substitution of the bromine atom with a methoxy group. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is often produced through continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyhexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: When subjected to oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be oxidized to form 6-methoxyhexanoic acid.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert this compound into 6-methoxyhexane.

Major Products Formed:

- Oxidation: 6-Methoxyhexanoic acid

- Reduction: 6-Methoxyhexane

- Substitution: 6-Methoxyhexyl chloride

Scientific Research Applications

6-Methoxyhexan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Methoxyhexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties: Ether-Alcohols vs. Linear Alcohols

6-Methoxyhexan-1-ol exhibits distinct behavior compared to linear alcohols such as octan-1-ol (C₈H₁₈O) and hexan-1-ol (C₆H₁₄O). Key differences arise from the ether group’s influence on hydrogen bonding and molecular packing:

Key Findings :

- The methoxy group in this compound increases intermolecular hydrogen bonding compared to octan-1-ol, leading to higher density but slightly lower viscosity .

- Compared to hexan-1-ol, the longer alkyl chain and ether group reduce self-diffusion coefficients, reflecting stronger cohesive interactions .

Impact of Ether vs. Other Substituents

6-Methylheptan-1-ol (C₈H₁₈O)

- Structure : A branched alcohol with a methyl group at the sixth carbon.

- Properties : Lower polarity than this compound due to the absence of an ether oxygen. This reduces hydrogen bonding, resulting in lower density (~0.82 g/cm³) and higher volatility .

6-Sulfanylhexan-1-ol (C₆H₁₄OS)

- Structure : Features a sulfhydryl (-SH) group instead of methoxy.

- Properties : The -SH group introduces higher reactivity (e.g., disulfide formation) and lower thermal stability compared to the inert methoxy group in this compound .

6-(Benzyloxy)hexan-1-ol (C₁₃H₂₀O₂)

- Structure : Bulky benzyloxy substituent at the sixth carbon.

- Properties : The aromatic group increases viscosity (e.g., ~8.5 mPa·s) and reduces solubility in polar solvents compared to this compound .

Biological Activity

6-Methoxyhexan-1-ol, a branched-chain alcohol with the chemical formula CHO, is of interest in various biological and chemical research domains. This compound is recognized for its potential applications in pharmacology and biochemistry due to its unique structural properties. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group (-OCH) attached to a hexanol backbone. The presence of the methoxy group enhances its lipophilicity, which can influence its biological activity and interaction with cellular membranes.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neuroprotective Effects : Some studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially providing neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases.

- Antioxidant Properties : The methoxy group may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies

- Neuroprotective Studies : In a study examining neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. Results indicated that it could reduce cell death in models of oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .

- Toxicological Assessments : Toxicity studies have been conducted to assess the safety profile of this compound. These studies revealed low cytotoxicity levels at therapeutic concentrations, supporting its potential use in pharmacological applications .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Neuroprotection Study | Oxidative Stress | Reduced cell death in neuronal models |

| Toxicological Assessment | Cytotoxicity | Low cytotoxicity at therapeutic concentrations |

| Pharmacokinetic Study | Absorption/Distribution | Enhanced absorption due to lipophilicity |

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good absorption and distribution profiles, which are critical for therapeutic efficacy .

- Potential Therapeutic Applications : Due to its neuroprotective and antioxidant properties, there is growing interest in exploring this compound as a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.